molecular formula C13H9BrN4O B14107179 N-(6-bromo-1H-indazol-3-yl)pyridine-2-carboxamide

N-(6-bromo-1H-indazol-3-yl)pyridine-2-carboxamide

Katalognummer: B14107179
Molekulargewicht: 317.14 g/mol
InChI-Schlüssel: ZXCLLVCWYVNFJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-1H-indazol-3-yl)pyridine-2-carboxamide typically involves the reaction of 6-bromo-1H-indazole with pyridine-2-carboxylic acid or its derivatives. One common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems.

Analyse Chemischer Reaktionen

Types of Reactions

N-(6-bromo-1H-indazol-3-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the indazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted indazole derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Wissenschaftliche Forschungsanwendungen

N-(6-bromo-1H-indazol-3-yl)pyridine-2-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(6-bromo-1H-indazol-3-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the specific application. In medicinal chemistry, for example, the compound may inhibit certain enzymes involved in disease progression, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(6-chloro-1H-indazol-3-yl)pyridine-2-carboxamide
  • N-(6-fluoro-1H-indazol-3-yl)pyridine-2-carboxamide
  • N-(6-methyl-1H-indazol-3-yl)pyridine-2-carboxamide

Uniqueness

N-(6-bromo-1H-indazol-3-yl)pyridine-2-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potentially diverse applications .

Eigenschaften

Molekularformel

C13H9BrN4O

Molekulargewicht

317.14 g/mol

IUPAC-Name

N-(6-bromo-1H-indazol-3-yl)pyridine-2-carboxamide

InChI

InChI=1S/C13H9BrN4O/c14-8-4-5-9-11(7-8)17-18-12(9)16-13(19)10-3-1-2-6-15-10/h1-7H,(H2,16,17,18,19)

InChI-Schlüssel

ZXCLLVCWYVNFJA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)C(=O)NC2=NNC3=C2C=CC(=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.